5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Coupling Reaction: The brominated benzothiazole is then coupled with furan-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound inhibits the enzyme dihydroorotase, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,3-benzothiazole: A precursor in the synthesis of the target compound.
5-bromo-2-furancarboxylic acid: Another precursor used in the synthesis.
2-amino-6-bromobenzothiazole: A related compound with similar structural features.
Uniqueness
5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to its dual bromination and the presence of both benzothiazole and furan moieties.
Properties
Molecular Formula |
C12H6Br2N2O2S |
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Molecular Weight |
402.06 g/mol |
IUPAC Name |
5-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H6Br2N2O2S/c13-6-1-2-7-9(5-6)19-12(15-7)16-11(17)8-3-4-10(14)18-8/h1-5H,(H,15,16,17) |
InChI Key |
CDQSSQCAFRZAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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